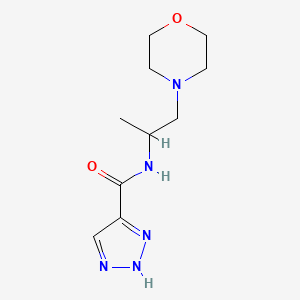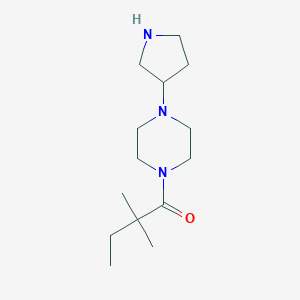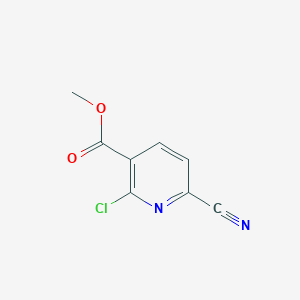
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide, also known as MPTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTC is a triazole derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mecanismo De Acción
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. HDAC inhibition by N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide induces apoptosis and inhibits cell proliferation by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has also been shown to inhibit the activity of HDACs, resulting in the modulation of gene expression. In viral infections, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to inhibit the replication of HIV and HCV by targeting viral enzymes. In inflammatory disorders, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological effects at low concentrations. However, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide also has some limitations. It is relatively unstable in solution and can degrade over time, which can affect its biological activity. Additionally, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide. One area of interest is the development of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide-based therapeutics for cancer and viral infections. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Another area of interest is the development of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide derivatives with improved stability and potency. Finally, the mechanism of action of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide needs to be further elucidated to better understand its biological effects and potential therapeutic applications.
Conclusion:
In conclusion, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to inhibit the activity of various enzymes and signaling pathways, resulting in its biological effects. Although N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has several advantages for lab experiments, it also has some limitations. Further research is needed to evaluate the safety and efficacy of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide-based therapeutics and to develop N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide derivatives with improved stability and potency.
Métodos De Síntesis
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide can be synthesized through a simple one-pot reaction that involves the condensation of morpholine, propargyl bromide, and 1,2,4-triazole-3-carboxamide in the presence of a palladium catalyst. The reaction proceeds smoothly to give a high yield of N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide. The synthesized N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide can be purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide has also been studied for its potential anti-viral effects against HIV and HCV. Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been targeted by N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide due to its anti-inflammatory effects.
Propiedades
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-8(7-15-2-4-17-5-3-15)12-10(16)9-6-11-14-13-9/h6,8H,2-5,7H2,1H3,(H,12,16)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPUTFIVLVCKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]ethanol](/img/structure/B6642537.png)
![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)
![2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B6642547.png)
![N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6642556.png)
![6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6642557.png)
![4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide](/img/structure/B6642565.png)

![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)
![(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)
![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)

![4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6642650.png)
![10-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6642656.png)
